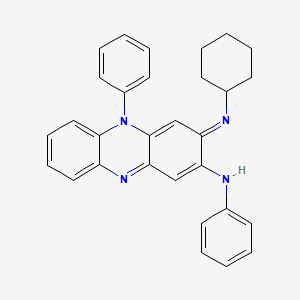
2-Phenazinamine, 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl-
説明
2-Phenazinamine derivatives are a group of nitrogen-containing heterocycles that have diverse chemical structures and various biological activities . They are mainly isolated from marine and terrestrial microorganisms . These compounds have shown great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity .
Synthesis Analysis
The synthesis of novel 2-phenazinamine derivatives has been reported by Gao et al . These derivatives have been identified as promising anticancer drugs isolated from a marine Actinomycete BM-17 . A series of 2-phenazinamine derivatives, including compounds 195–202, were synthesized .Molecular Structure Analysis
The molecular structure of 2-phenazinamine derivatives has been analyzed using Density Functional-Based Descriptors . The global descriptors invoked in the study are hardness, softness, electrophilicity index, and the molecular electronegativity .Chemical Reactions Analysis
The chemical reactions of 2-phenazinamine derivatives have been studied in terms of their inhibitory activity against MCF7 cancer cells . The variation of experimental activity with the structure of the drug molecules is nicely correlated in terms of computed global descriptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-phenazinamine derivatives have been analyzed using global and local Density Functional-Based Descriptors . These descriptors provide a quantitative description of the electronic structure of the molecules .科学的研究の応用
Anticancer Research
2-Phenazinamines, including variants similar to 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl-2-phenazinamine, have been explored for their potential in cancer treatment. Research has focused on designing 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors, targeting specific proteins associated with cancer. These studies involve both computational (G-QSAR, molecular docking) and laboratory methods (synthesis of derivatives, in vitro activity assays). Derivatives of 2-phenazinamine have demonstrated promising anticancer activity, particularly against chronic myelogenous leukemia cell lines (Kale & Sonwane, 2020).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds structurally related to 2-phenazinamine. For instance, thiazolyl-pyrazoline derivatives, which share a common structural framework with 2-phenazinamine, have shown notable antibacterial activity. These compounds were synthesized through a facile regioselective process, demonstrating promising efficacy against various bacteria (Sharifzadeh et al., 2013). Additionally, electrochemical synthesis methods have been developed for compounds like 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, which are structurally related to 2-phenazinamine, and these compounds have also been evaluated for their antibacterial properties (Sharafi-kolkeshvandi et al., 2016).
Anti-Inflammatory Activity
Research has also been conducted on derivatives of 2-phenazinamine for potential anti-inflammatory applications. Synthesis of novel 2,4-diaryl-3,5-bis(arylimino)-1,2,4-thiadiazolidine derivatives, which are chemically related to 2-phenazinamine, showed promising anti-inflammatory activity. These studies involved synthesizing various derivatives and evaluating their effectiveness using in vivo models (Venkatesh & Pandeya, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-cyclohexylimino-N,5-diphenylphenazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4/c1-4-12-22(13-5-1)31-26-20-28-30(21-27(26)32-23-14-6-2-7-15-23)34(24-16-8-3-9-17-24)29-19-11-10-18-25(29)33-28/h1,3-5,8-13,16-21,23,31H,2,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKDHXICKPDCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenazinamine, 3-(cyclohexylimino)-3,5-dihydro-N,5-diphenyl- | |
CAS RN |
78182-92-0 | |
| Record name | B 669 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



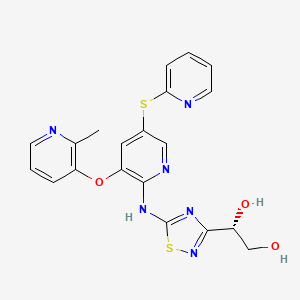
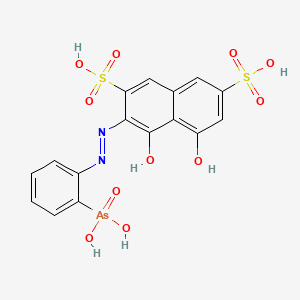
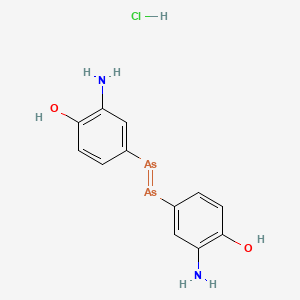
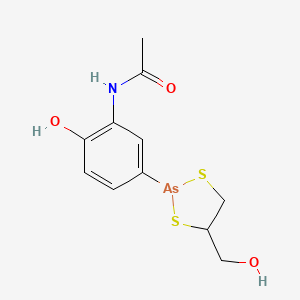
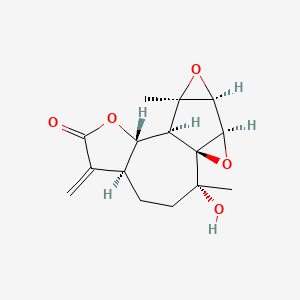
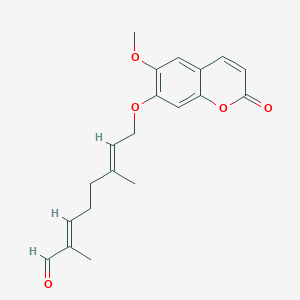
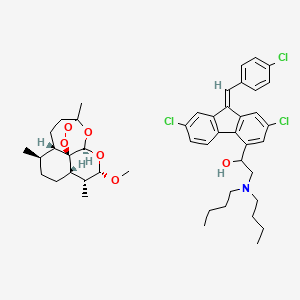
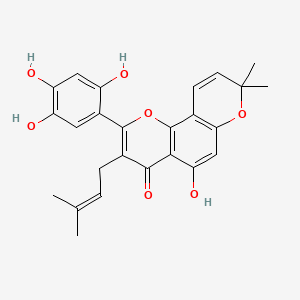
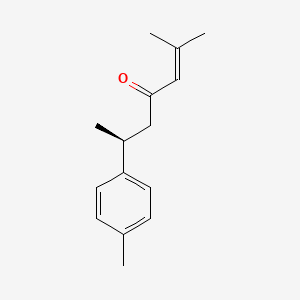
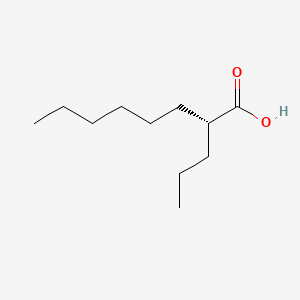
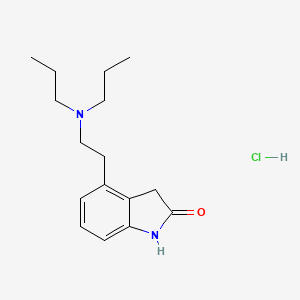
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)
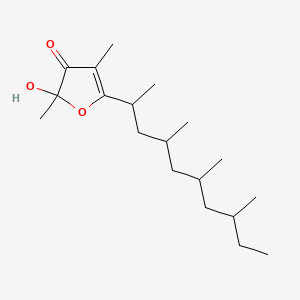
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)